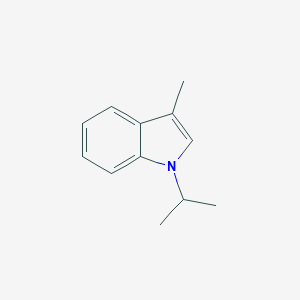
1-Isopropyl-3-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-3-methyl-1H-indole, also known as this compound, is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Table 1: Synthesis Methods for Indole Derivatives
Biological Activities
The biological activity of 1-Isopropyl-3-methyl-1H-indole has been explored in several studies, highlighting its potential as a pharmacologically active compound.
Anticancer Activity
Recent studies indicate that derivatives of indole, including this compound, exhibit significant anticancer properties. For instance, compounds containing the indole moiety have shown efficacy against various cancer cell lines, including breast and lung cancers.
- Case Study : A series of indole derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines (e.g., MDA-MB-231, MCF-7). The results indicated that certain substitutions on the indole ring significantly enhanced anticancer activity .
Antimicrobial Properties
Indoles are also recognized for their antimicrobial properties. The presence of specific substituents can enhance their effectiveness against bacterial strains.
- Case Study : A study focused on synthesizing indole-based compounds for testing against Mycobacterium tuberculosis, revealing promising results in inhibiting bacterial growth .
Applications in Drug Development
The incorporation of this compound into drug formulations is being explored due to its pharmacological potential.
Fluvastatin Derivatives
One notable application is in the development of fluvastatin derivatives, where this compound serves as a key intermediate. Fluvastatin is a cholesterol-lowering medication that benefits from the indole structure's bioactivity.
- Synthesis Insight : The synthesis of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, an intermediate in fluvastatin synthesis, showcases the importance of indole derivatives in pharmaceutical applications .
Future Directions and Research Opportunities
The versatility of this compound opens avenues for further research:
- Novel Anticancer Agents : Continued exploration into modifications of the indole structure may yield more potent anticancer agents.
- Antimicrobial Research : Investigating the mechanisms behind the antimicrobial properties could lead to new treatments for resistant bacterial strains.
Eigenschaften
CAS-Nummer |
10560-08-4 |
|---|---|
Molekularformel |
C12H15N |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
3-methyl-1-propan-2-ylindole |
InChI |
InChI=1S/C12H15N/c1-9(2)13-8-10(3)11-6-4-5-7-12(11)13/h4-9H,1-3H3 |
InChI-Schlüssel |
HCJFUTKOOJKIFR-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=CC=CC=C12)C(C)C |
Kanonische SMILES |
CC1=CN(C2=CC=CC=C12)C(C)C |
Synonyme |
1H-Indole,3-methyl-1-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















